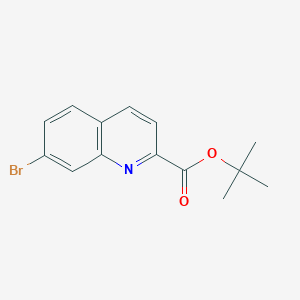

Tert-butyl 7-bromoquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C14H14BrNO2 |

|---|---|

Molecular Weight |

308.17 g/mol |

IUPAC Name |

tert-butyl 7-bromoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)11-7-5-9-4-6-10(15)8-12(9)16-11/h4-8H,1-3H3 |

InChI Key |

FZAGFQGLHLGLPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Followed by Esterification

Bromination of Quinoline-2-Carboxylic Acid

The most common route involves brominating quinoline-2-carboxylic acid at the 7-position. Key steps include:

- Reagents : N-Bromosuccinimide (NBS) in glacial acetic acid or bromine (Br₂) in dichloromethane.

- Conditions :

Mechanistic Insights

Bromination regioselectivity is guided by the electron-withdrawing carboxylic acid group, which deactivates the quinoline ring, favoring electrophilic substitution at the 7-position.

Esterification with Tert-Butanol

The brominated intermediate is esterified using tert-butanol under acidic conditions:

Esterification Prior to Bromination

Protection of Carboxylic Acid as Tert-Butyl Ester

Quinoline-2-carboxylic acid is first converted to tert-butyl quinoline-2-carboxylate:

Regioselective Bromination of Protected Intermediate

Bromination of the esterified compound demands careful optimization:

Challenges

The tert-butyl group introduces steric hindrance, reducing bromination efficiency compared to the unprotected acid.

One-Pot Synthesis via Tandem Reactions

Simultaneous Bromination and Esterification

A streamlined approach combines bromination and esterification in a single pot:

Alternative Routes from Functionalized Intermediates

Triflate-Mediated Bromination

A patent (CN108484495B) describes using trifluoromethanesulfonic anhydride to activate 7-hydroxyquinoline derivatives before bromination:

Palladium-Catalyzed Cross-Coupling

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination + Esterification | 75–82% | High regioselectivity | Acid-sensitive substrates may degrade |

| Esterification + Bromination | 70–80% | Protects acid group early | Lower bromination efficiency |

| One-Pot Synthesis | 75% | Simplified workflow | Requires harsh conditions (t-BuOCl) |

| Triflate-Mediated | 82% | High yields, scalable | Multiple steps, costlier reagents |

| Palladium Cross-Coupling | 65–70% | Functional group tolerance | Expensive catalysts, inert conditions |

Critical Reaction Parameters

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether are used.

Major Products Formed

Substitution Reactions: Products include various 7-substituted quinoline derivatives.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

Tert-butyl 7-bromoquinoline-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance the solubility and bioavailability of drugs. For instance, it can be used to create derivatives with improved therapeutic profiles against diseases such as cancer and neurodegenerative disorders .

Case Study: Anticancer Activity

A study evaluating the anticancer properties of compounds derived from this compound demonstrated its potential in targeting multidrug-resistant cancer cells. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for developing effective cancer therapies .

Material Science

Production of Polymers

This compound can act as a monomer in the production of polymers. Its incorporation into polymer matrices enhances mechanical properties such as strength and stability. Additionally, it can be copolymerized with other monomers to tailor specific characteristics like biodegradability and flexibility .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Moderate to High |

| Biodegradability | Variable (depends on copolymerization) |

Chemical Synthesis

Building Block for Organic Synthesis

As a versatile building block, this compound is utilized in synthesizing a wide range of organic compounds, including dyes, pigments, and agrochemicals. Its chemical structure allows chemists to modify it easily to develop new compounds with desired properties .

Case Study: Synthesis of Dyes

In one application, researchers synthesized novel dyes using this compound as a precursor. These dyes exhibited vibrant colors and stability under various environmental conditions, making them suitable for industrial applications in textiles and coatings .

Agrochemical Applications

Development of Pesticides

The compound has been explored for its potential in agrochemical formulations, particularly in developing new pesticides. Its derivatives have shown promising insecticidal and fungicidal activities, which could lead to more effective agricultural practices .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atom and the quinoline ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-butyl 7-bromoquinoline-2-carboxylate (inferred properties) with structurally related compounds:

Key Observations :

- Molecular Weight: Bromine substitution increases molecular weight compared to non-brominated analogs (e.g., tert-butyl quinoline-2-carboxylate).

- Reactivity : The bromine atom in all three compounds facilitates Suzuki or Buchwald-Hartwig cross-coupling reactions, critical for drug intermediate synthesis.

- Stability : The tert-butyl group confers hydrolytic stability under basic conditions compared to methyl or ethyl esters .

Reactivity and Functionalization Potential

- This compound: Likely undergoes deprotection under acidic conditions (e.g., HCl in dioxane) to yield 7-bromoquinoline-2-carboxylic acid. The bromine can be replaced via palladium-catalyzed coupling.

- tert-Butyl 7-Bromoquinolin-3-ylcarbamate: The carbamate group introduces hydrogen-bonding sites, enhancing solubility in polar solvents .

Biological Activity

Tert-butyl 7-bromoquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen substituents, such as bromine in this compound, often enhances these activities by modifying the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values ranging from to mg/mL .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 1 × 10^-6 |

| This compound | Klebsiella pneumoniae | 1 × 10^-5 |

Anticancer Activity

The anticancer potential of this compound is particularly notable. Research indicates that quinoline derivatives can interfere with cellular processes such as tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

In a study evaluating various quinoline derivatives against cancer cell lines, compounds similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines. For example, some derivatives showed IC50 values as low as nM .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 14 |

| KB-V1 | 20 |

The mechanism through which this compound exerts its biological effects primarily involves:

- Inhibition of Tubulin Polymerization : Quinoline derivatives disrupt microtubule dynamics, which is crucial for cell division.

- Induction of ROS : The generation of ROS leads to oxidative stress within cancer cells, promoting apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the quinoline ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like bromine enhances lipophilicity and bioactivity, facilitating better interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound showed superior activity against multidrug-resistant strains compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation involving multiple cancer cell lines, this compound was found to induce significant cytotoxicity in MCF-7 cells at low concentrations. This study highlights its potential as a lead compound in developing new anticancer therapies .

Q & A

Basic: What are the common synthetic routes for tert-butyl 7-bromoquinoline-2-carboxylate, and what analytical methods are used for its characterization?

Answer:

The synthesis typically involves sequential functionalization of the quinoline core. A tert-butyl carboxylate group is introduced via carbamate formation (e.g., using Boc anhydride), followed by bromination at the 7-position using electrophilic brominating agents like NBS or Br₂ in the presence of a Lewis acid. Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and purity, complemented by X-ray crystallography for solid-state structural validation. For dynamic conformational analysis, low-temperature NMR (e.g., at 200 K) can resolve rotational isomers, while DFT calculations with explicit solvent models explain solution-phase behavior .

Basic: How does the tert-butyl group influence the conformational stability of quinoline derivatives in solution versus solid state?

Answer:

The tert-butyl group introduces steric bulk, stabilizing axial conformations in six-membered rings (e.g., chair conformations) in the solid state, as shown by X-ray data. In solution, dynamic NMR studies reveal equilibration between axial and equatorial conformers due to solvent interactions. DFT calculations must include explicit solvent molecules (e.g., water or DCM) to accurately model the equatorial preference in solution, which contradicts gas-phase predictions favoring axial conformers .

Advanced: How can researchers optimize reaction conditions for introducing bromo groups at the 7-position of quinoline derivatives using tert-butyl carboxylate protecting groups?

Answer:

Optimization requires a statistical experimental design (e.g., factorial or response surface methodology) to evaluate factors like temperature, brominating agent equivalents, and catalyst loading. For example, molybdenum hexacarbonyl (Mo(CO)₆) enhances regioselectivity in epoxidation reactions, which can be adapted for bromination. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via HPLC-MS to minimize di-brominated byproducts .

Advanced: What methodological approaches are recommended to resolve discrepancies between experimental NMR data and computational models for tert-butyl-substituted compounds?

Answer:

Discrepancies often arise from neglecting solvent effects in computational models. To address this:

- Perform explicit solvent DFT calculations (e.g., using COSMO or SMD solvation models) to match NMR chemical shifts.

- Use dynamic NMR at variable temperatures to capture conformational exchange rates.

- Cross-validate with solid-state NMR or X-ray data to confirm static conformations. For example, axial tert-butyl positions in crystals may shift to equatorial in solution due to solvation .

Basic: What safety protocols are critical when handling tert-butyl carboxylate derivatives in high-temperature reactions?

Answer:

- Storage : Keep in airtight containers at ≤ -20°C to prevent peroxide formation .

- Reaction Setup : Use explosion-proof equipment and ground metal containers to dissipate static charges.

- Ventilation : Conduct reactions in a fume hood with inert gas purging (N₂/Ar) to avoid vapor accumulation.

- Non-sparking tools : Prevent ignition sources during transfers .

Advanced: How does the choice of catalyst impact the efficiency of coupling reactions involving this compound?

Answer:

Catalysts like Pd(PPh₃)₄ or CuI mediate cross-couplings (e.g., Suzuki or Buchwald-Hartwig). Key considerations:

- Ligand selection : Bulky ligands (e.g., XPhos) improve steric hindrance tolerance for the tert-butyl group.

- Solvent polarity : Use DMF or toluene to balance solubility and reaction rates.

- Kinetic monitoring : Track intermediates via in-situ IR spectroscopy to optimize catalyst loading and reaction time .

Basic: What spectroscopic techniques differentiate this compound from its non-brominated analogs?

Answer:

- ¹H NMR : Absence of the C7 proton (δ ~8.5 ppm in quinoline) confirms bromination.

- HRMS : Exact mass analysis (e.g., [M+H]⁺) identifies the bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

- UV-Vis : Bromination red-shifts absorption maxima due to increased conjugation .

Advanced: How can researchers address low yields in the final deprotection step of tert-butyl carboxylate intermediates?

Answer:

Low yields during Boc removal often stem from incomplete acidolysis. Mitigation strategies:

- Use TFA/DCM (1:1) at 0°C to minimize side reactions.

- Monitor deprotection via TLC (silica, hexane/EtOAc) and quench with cold NaHCO₃.

- For acid-sensitive substrates, employ photocatalytic cleavage (e.g., UV light with catalytic Rose Bengal) .

Basic: What are the key differences between tert-butyl and isobutyl groups in influencing reactivity and stability?

Answer:

- Steric effects : tert-butyl groups are bulkier, hindering nucleophilic attacks at adjacent positions.

- Electronic effects : tert-butyl is electron-donating via hyperconjugation, stabilizing carbocations.

- Conformational rigidity : tert-butyl restricts rotation in cyclic systems, unlike the flexible isobutyl .

Advanced: How can contradictory data from batch-to-batch synthesis of this compound be systematically analyzed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.